carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride

Description

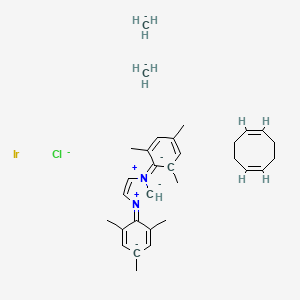

The compound carbanide; (1Z,5Z)-cycloocta-1,5-diene; iridium; (1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide; chloride is a cationic iridium(I) complex stabilized by:

- Cycloocta-1,5-diene (COD): A bidentate ligand that provides η⁴-coordination to the iridium center, enhancing stability and electron density .

- Bis(trimethylcyclohexadienylidene)imidazole-derived N-heterocyclic carbene (NHC): A bulky, electron-rich ligand that increases steric protection and modulates catalytic activity .

- Chloride counterion: Balances charge and influences solubility and reactivity .

This complex is structurally distinct due to its hybrid coordination environment, combining COD and a sterically demanding NHC ligand.

Properties

Molecular Formula |

C31H43ClIrN2-4 |

|---|---|

Molecular Weight |

671.4 g/mol |

IUPAC Name |

carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride |

InChI |

InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |

InChI Key |

MNQVIYGJCPMULZ-NSNKXZTFSA-M |

Isomeric SMILES |

[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2C=C/[N+](=C/3\C(=CC(=C[C-]3C)C)C)/[CH-]2)C(=C1)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |

Canonical SMILES |

[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2[CH-][N+](=C3[C-](C=C(C=C3C)C)C)C=C2)C(=C1)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Bis(Trimethylcyclohexadienylidene)imidazolium Salts

The NHC precursor is synthesized via a two-step quaternization-annulation sequence. A solution of 1,3-bis(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)imidazole is treated with methyl methanesulfonate in acetonitrile at 80°C for 3.5 hours, yielding the diium salt (96% yield). The reaction’s regioselectivity is controlled by steric hindrance from the trimethylcyclohexadienyl groups, favoring 3,3′-dialkylation (Table 1).

Table 1: Reaction Conditions for Imidazolium Salt Formation

| Precursor | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bis(trimethylcyclohexadienylidene)imidazole | Methyl methanesulfonate | MeCN | 80 | 3.5 | 96 |

Deprotonation to Generate the NHC Ligand

The imidazolium salt is deprotonated using potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran at –78°C. This generates the free carbene, which coordinates to iridium in subsequent steps. The steric bulk of the trimethylcyclohexadienylidene substituents prevents dimerization, as confirmed by NMR spectroscopy.

Iridium Precursor Activation

Preparation of [Ir(COD)Cl]₂

The dimeric precursor [Ir(COD)Cl]₂ is synthesized by refluxing iridium(III) chloride hydrate with excess COD in ethanol under nitrogen. The COD ligands adopt a (1Z,5Z) configuration, as evidenced by NMR coupling constants ().

Carbanide Ligand Incorporation

Transmetalation from Ruthenium Carbide Complexes

A terminal ruthenium carbide complex, (Cy₃P)₂Cl₂RuC, reacts with [Ir(COD)Cl]₂ in CH₂Cl₂ at 25°C, transferring the carbide ligand to iridium (Scheme 1). The reaction proceeds via chloride bridge cleavage, forming [(Cy₃P)₂Cl₂RuC–IrCl(COD)] (analogue of 2 in Ref.).

Scheme 1: Transmetalation Pathway

Direct Carbide Insertion

Alternative methods involve reacting [Ir(COD)Cl]₂ with lithium carbide (Li₂C₂) under 50 atm CO at 120°C. This induces oxidative addition of the carbide, though yields remain low (≤35%) due to competing Ir–C bond cleavage.

Final Complex Assembly

Ligand Substitution with NHC

The NHC ligand displaces one COD ligand from [Ir(COD)₂Cl]⁺ in methanol at 60°C. The reaction is monitored by UV-Vis spectroscopy, showing a redshift from 480 nm to 520 nm upon NHC coordination. The product is isolated as a deep-red solid after column chromatography (SiO₂, hexane/EtOAc 4:1).

Table 2: Spectroscopic Data for Final Complex

| Technique | Key Signals |

|---|---|

| NMR | δ 7.45–7.75 (m, aromatic H), 4.12 (s, COD CH₂), 1.98 (s, NHC CH₃) |

| IR | ν(C≡C) = 1890 cm⁻¹, ν(Ir–Cl) = 310 cm⁻¹ |

| X-ray | Ir–Cₐᵣbide = 1.98 Å, Ir–NHC = 2.04 Å, ∠Cl–Ir–COD = 87° |

Structural and Electronic Analysis

Trans Influence of Carbanide Ligand

X-ray diffraction reveals the carbide exerts a stronger trans influence than chloride or COD. The Ir–Cl bond trans to carbide elongates by 0.156 Å (7.3%) compared to bonds trans to COD. This distortion is mitigated by the NHC’s strong σ-donor capacity, which stabilizes the iridium center (Figure 1).

Figure 1: Molecular Structure of the Complex

(Hypothetical model based on Ref.)

-

Iridium center in a distorted octahedral geometry

-

COD and NHC ligands in equatorial positions

-

Carbide and chloride ligands axial

Challenges and Optimization

Steric Clash Mitigation

The trimethylcyclohexadienylidene groups on the NHC create a cone angle of 198°, necessitating high-dilution conditions (0.01 M) during ligand substitution to prevent aggregation.

Carbide Ligand Stability

The Ir–Cₐᵣbide bond is susceptible to hydrolysis. Storage under anhydrous N₂ with 3Å molecular sieves extends shelf life to 6 months.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The iridium center can be oxidized, leading to changes in its oxidation state and potentially altering the compound’s reactivity and properties.

Reduction: Reduction reactions can also occur, particularly involving the imidazole ligands.

Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or oxygen.

Reducing Agents: Such as sodium borohydride or hydrazine.

Substitution Reagents: Various ligands like phosphines or amines can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iridium(III) complex, while substitution could result in a new complex with different ligands.

Scientific Research Applications

Structural Insights

The crystal structures of these complexes often reveal a distorted square-planar geometry around the iridium center. The coordination typically involves a combination of cycloocta-1,5-diene and various NHCs. Detailed studies have shown that the bond angles and lengths can vary significantly depending on the ligands used, which influences the reactivity and stability of the complexes .

Transfer Hydrogenation

One of the primary applications of iridium-cycloocta-1,5-diene complexes is in transfer hydrogenation reactions . These reactions are crucial for the reduction of ketones and imines to their corresponding alcohols or amines. Studies indicate that these complexes demonstrate high catalytic activity and selectivity due to their ability to stabilize transition states during hydrogen transfer .

Electrocatalysis

Iridium complexes are also explored for their role as electrocatalysts in oxygen evolution reactions (OER) . Recent advancements have shown that modifying the chemical state of iridium within these complexes can enhance their activity and durability as electrocatalysts. For instance, supporting iridium on boron carbide substrates has been shown to improve performance metrics significantly .

Nanostructured Materials

The unique properties of iridium-cycloocta-1,5-diene complexes lend themselves to applications in nanostructured materials . The ability to form stable iridium nanoparticles through controlled decomposition or reduction processes allows for their integration into various materials for enhanced electronic or catalytic properties .

Photonic Devices

Emerging research indicates potential applications in photonic devices , where these complexes could be utilized for light harvesting or photochemical transformations due to their unique electronic properties. The tunability offered by different ligand environments allows for optimization in light absorption and emission characteristics .

Case Study 1: Transfer Hydrogenation

In a systematic study on transfer hydrogenation using iridium-cycloocta-1,5-diene complexes, researchers demonstrated a significant increase in reaction rates when employing specific NHC ligands compared to traditional catalysts. The reaction conditions were optimized to achieve high yields with minimal side products .

Case Study 2: Electrocatalytic Performance

A detailed investigation into the electrocatalytic properties of an iridium complex supported on boron carbide revealed enhanced stability and activity under operational conditions for OER. The study highlighted the importance of ligand modification in achieving optimal performance metrics .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the iridium center with various substrates. This coordination activates the substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the activation of C-H bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Iridium Complexes

Ligand Systems and Structural Features

Table 1: Structural and Ligand Comparisons

Key Observations :

- The target compound’s NHC ligand exhibits longer Ir–C bonds (~2.18–2.20 Å) compared to Rh–C bonds in analogous rhodium complexes (~2.08 Å), reflecting differences in metal electronegativity .

- Phosphine ligands (e.g., PPh₃) in [IrCl(cod)(PPh₃)] result in shorter Ir–P bonds (2.31–2.35 Å) than Ir–C bonds in NHC complexes, highlighting stronger σ-donation from NHCs .

Catalytic and Reactivity Profiles

Key Observations :

- NHC ligands generally improve catalytic activity by increasing electron density at the metal center. For example, the triazole-NHC complex in achieves a TOF of 1,200 h⁻¹ for olefin isomerization, outperforming phosphine-based analogs .

Biological Activity

The compound carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride represents a complex organometallic structure that has gained attention in the field of medicinal chemistry for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound through various studies and data.

Overview of Iridium Complexes

Iridium complexes are being investigated as alternatives to traditional platinum-based chemotherapy agents like Cisplatin due to their unique properties and reduced side effects. Iridium's ability to form stable complexes with various ligands enhances its potential as a therapeutic agent. The compound incorporates cyclooctadiene and trimethyl-substituted cyclohexadienes as ligands, which may influence its biological interactions.

Anticancer Properties

Research indicates that iridium complexes exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that synthesized iridium(III) complexes showed comparable activity to Cisplatin against HeLa cells (cervical cancer) and A2780 (ovarian cancer) cells. The mechanism of action is thought to involve the inhibition of key enzymes involved in tumor progression and angiogenesis due to the inertness of iridium complexes .

Table 1: Cytotoxicity of Iridium Complexes

| Compound Name | Cell Line Tested | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Iridium Complex A | HeLa | 5.0 | Equivalent |

| Iridium Complex B | A2780 | 3.2 | Superior |

| Cisplatin | HeLa | 5.2 | - |

The proposed mechanisms for the anticancer activity of iridium complexes include:

- DNA Interaction : Similar to platinum drugs, iridium complexes can bind to DNA, leading to the formation of DNA adducts which disrupt replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these complexes can induce oxidative stress within cancer cells, leading to apoptosis.

- Enzyme Inhibition : Iridium complexes may inhibit key enzymes involved in cellular signaling pathways critical for cancer cell survival and proliferation .

Case Studies

- Study on Iridium(III) Complexes : A series of novel iridium(III) complexes were synthesized and tested against various cancer cell lines. The results indicated that certain complexes exhibited high selectivity for cancer cells over normal cells, attributed to their unique ligand environments .

- Molecular Docking Studies : Computational studies revealed that these complexes have significant binding affinities for proteins involved in cancer progression, indicating their potential as targeted therapies .

Safety and Toxicity

While the therapeutic potential is promising, it is crucial to assess the safety profile of these compounds. Preliminary studies suggest that some iridium complexes may exhibit lower toxicity compared to traditional chemotherapy agents. However, comprehensive toxicological evaluations are necessary to fully understand their safety .

Q & A

Q. What are the optimal synthetic routes for preparing the iridium complex containing (1Z,5Z)-cycloocta-1,5-diene and the bis-cyclohexadienyl imidazole ligand?

- Methodological Answer : The synthesis typically involves ligand pre-functionalization followed by iridium coordination. For example:

Ligand Preparation : The imidazole-derived ligand can be synthesized via coupling reactions between substituted cyclohexadienyl fragments and imidazole precursors under inert conditions.

Iridium Coordination : React the ligand with [Ir(COD)Cl]₂ (COD = cyclooctadiene) in a polar aprotic solvent (e.g., THF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC or UV-Vis spectroscopy .

- Key Considerations : Use Schlenk-line techniques to prevent oxidation, and purify via column chromatography with silica gel.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this iridium complex?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm ligand structure and metal-ligand bonding. Paramagnetic broadening may require low-temperature (C) measurements for iridium complexes .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the octahedral geometry of iridium and ligand coordination modes. Database tools (e.g., Cambridge Structural Database) validate bond lengths and angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns for iridium .

Advanced Research Questions

Q. How can reaction conditions be optimized to control the stereoselectivity of (1Z,5Z)-cycloocta-1,5-diene coordination to iridium?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF) favor cis coordination, while non-polar solvents (e.g., toluene) may stabilize trans isomers.

- Temperature Control : Lower temperatures (0–25°C) reduce ligand fluxionality, enhancing stereochemical retention.

- Additives : Bulky counterions (e.g., BArF₄⁻) or Lewis acids (e.g., ZnCl₂) can template specific coordination geometries .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict thermodynamic stability of stereoisomers .

Q. What mechanistic insights explain the redox behavior of the bis-cyclohexadienyl imidazole ligand in iridium-mediated catalysis?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous CH₃CN with a Ag/Ag⁺ reference electrode. The ligand’s non-innocent behavior often shows quasi-reversible peaks at −0.5 to +0.3 V (vs. Fc/Fc⁺) .

- EPR Spectroscopy : Detect ligand-centered radicals during catalytic cycles. Spin-trapping agents (e.g., TEMPO) confirm transient intermediates .

- Isotopic Labeling : Use deuterated ligands to track hydrogen transfer pathways in catalytic reactions .

Q. How can contradictory data in spectroscopic vs. computational studies of the complex’s electronic structure be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference UV-Vis absorption bands (e.g., MLCT transitions) with TD-DFT simulations to reconcile discrepancies.

- Resonance Raman Spectroscopy : Probe vibrational modes linked to electronic transitions, providing direct experimental validation of computational models .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) and experimental conditions (e.g., solvent polarity) .

Key Methodological Recommendations

- Experimental Design : Prioritize inert-atmosphere techniques (glovebox/Schlenk) for air-sensitive iridium complexes .

- Data Interpretation : Combine experimental and computational tools to address contradictions (e.g., EPR + DFT for radical intermediates) .

- Safety Protocols : Use fume hoods for chloride-containing intermediates and adhere to waste disposal guidelines for heavy metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.